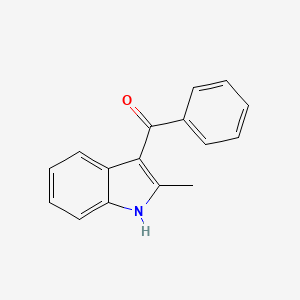
3-Benzoyl-2-methylindole
Overview
Description
3-Benzoyl-2-methylindole is a compound with the molecular formula C16H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
Indole derivatives, including 3-Benzoyl-2-methylindole, can be synthesized using various methodologies . These methods often involve the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .Molecular Structure Analysis
The crystal and molecular structure of 3-Benzoyl-2-methylindole has been determined . Bond lengths and angles are within the normal ranges .Chemical Reactions Analysis
Indole and its derivatives, including 3-Benzoyl-2-methylindole, can undergo a variety of chemical reactions . These reactions are influenced by various factors, including the presence of different functional groups on the indole ring .Physical And Chemical Properties Analysis
The thermochemical properties of indole and its derivatives, including 3-Benzoyl-2-methylindole, have been determined . These properties are influenced by the specific structure and functional groups present on the indole ring .Scientific Research Applications
Environmental Science: Degradation of Organic Pollutants
3-Benzoyl-2-methylindole: may play a role in the microbial degradation of organic pollutants. Studies have shown that certain microbes can degrade similar indole compounds, which are major components of organic pollutants in livestock compost, contributing to environmental protection and energy conservation .
Medicine: Biological Activity of Indole Derivatives
Indole derivatives, including those related to 3-Benzoyl-2-methylindole , have been found to possess a wide range of biological activities. They are explored for their potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Material Science: Synthesis of Heterocyclic Frameworks
In material science, 3-Benzoyl-2-methylindole can be used as a building block for the synthesis of diverse heterocyclic frameworks. Its unique aromaticity and reactivity make it suitable for constructing complex structures that are significant in the development of new materials .
Analytical Chemistry: Crystallography and Molecular Structure Analysis
The compound has been studied in crystallography to determine its molecular structure and properties. Understanding the crystal structure of 3-Benzoyl-2-methylindole can provide insights into its reactivity and potential applications in analytical chemistry .
Agriculture: Development of Auxin Mimic Herbicides
Research in agriculture has explored the use of indole derivatives as auxin receptor protein antagonists. These compounds, which may include structures similar to 3-Benzoyl-2-methylindole , can potentially be developed into new herbicides that mimic the growth regulation properties of auxins .
Industrial Applications: Multicomponent Reactions
3-Benzoyl-2-methylindole: can be utilized in multicomponent reactions for the rapid synthesis of complex organic compounds. This has industrial applications in the production of pharmaceuticals, agrochemicals, and other organic materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDXZIIVQXZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346931 | |
| Record name | 3-Benzoyl-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-2-methylindole | |
CAS RN |
26211-73-4 | |
| Record name | 3-Benzoyl-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding from the research on 3-Benzoyl-2-methylindole?
A1: The research primarily elucidated the crystal and molecular structure of 3-Benzoyl-2-methylindole. The study revealed that the molecule exhibits standard bond lengths and angles []. Furthermore, the molecules within the crystal structure are interconnected through intermolecular hydrogen bonding involving the nitrogen-hydrogen (N—H) group of one molecule and the oxygen (O) atom of an adjacent molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)
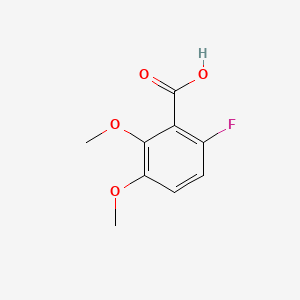
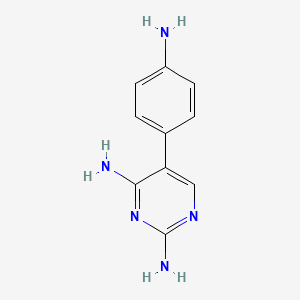
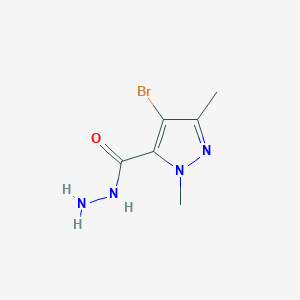


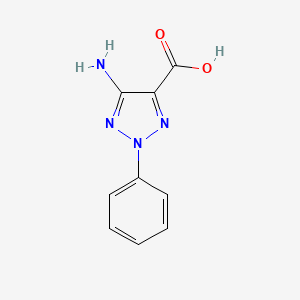
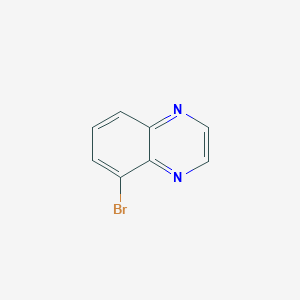

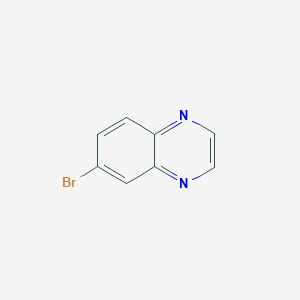
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)


